3-甲基-N-(1-甲基-2-氧代吲哚-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

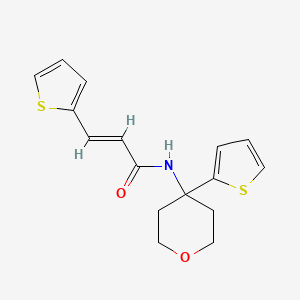

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, also known as MI-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MI-2 is a small molecule inhibitor that selectively targets the MDM2-p53 interaction, which is a critical pathway in cancer development. In

作用机制

Target of Action

The primary targets of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are acetylcholine esterase (AChE) enzymes . AChE is a crucial enzyme involved in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound interacts with its targets by inhibiting the action of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse, thereby enhancing cholinergic transmission .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the level of acetylcholine, a key neurotransmitter in this pathway. This can have downstream effects on various neurological processes, including memory and cognition .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . Additionally, some derivatives of this compound have shown notable cytotoxicity towards certain human cancer cell lines .

实验室实验的优点和局限性

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several advantages for lab experiments, including its selectivity for the MDM2-p53 interaction, its potency as an inhibitor, and its low toxicity in normal cells. However, 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide also has some limitations, including its complex synthesis method, which requires expertise in organic chemistry, and its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

未来方向

There are several future directions for 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in combination with other cancer therapies. In addition, further studies are needed to determine the long-term safety and efficacy of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in preclinical and clinical settings. Finally, the identification of biomarkers that predict response to 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide treatment could help to personalize cancer therapy and improve patient outcomes.

合成方法

The synthesis of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-methylbenzenesulfonyl chloride with 1-methyl-2-oxoindoline-5-carboxylic acid. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with 2-aminopyridine to yield 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. The synthesis of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex process that requires careful attention to detail and expertise in organic chemistry.

科学研究应用

癌症治疗

吲哚衍生物已被发现是用于治疗癌细胞的生物活性化合物 . 近年来,它们展现出多种生物学重要特性,并引起了越来越多的关注 .

抗菌应用

吲哚衍生物也已被用于治疗各种微生物感染 . 它们的抗菌特性使它们在对抗多种细菌和真菌疾病方面发挥作用 .

各种疾病的治疗

吲哚衍生物已被用于治疗人体中的各种疾病 . 这包括从神经系统疾病到心血管疾病的广泛疾病 .

抗病毒应用

吲哚衍生物已显示出作为抗病毒剂的潜力 . 例如,某些吲哚衍生物已显示出对甲型流感病毒和柯萨奇B4病毒的抑制作用 .

抗炎应用

吲哚衍生物也被发现具有抗炎特性 . 这使它们在治疗诸如关节炎和其他炎症性疾病等疾病方面具有潜在用途 .

抗氧化应用

吲哚衍生物已被发现具有抗氧化特性 . 这意味着它们可以潜在地用于对抗氧化应激,氧化应激与多种健康状况有关,包括衰老、神经退行性疾病和癌症 .

抗糖尿病应用

吲哚衍生物在治疗糖尿病方面已显示出潜力 . 它们已被发现具有抗糖尿病特性,使其在管理血糖水平方面具有潜在用途 .

抗疟疾应用

生化分析

Biochemical Properties

The biochemical properties of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing their function

Cellular Effects

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may have various effects on cells and cellular processes . It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may change over time in laboratory settings. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-4-3-5-14(8-11)22(20,21)17-13-6-7-15-12(9-13)10-16(19)18(15)2/h3-9,17H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWLUGJTWIAHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2389895.png)

![ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389897.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389909.png)

![(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2389913.png)

![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)

![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)